5-Fluoro-2-methyl-4-nitroaniline
Overview
Description
“5-Fluoro-2-methyl-4-nitroaniline” is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is an important organic synthesis intermediate .
Synthesis Analysis
The synthesis of “5-Fluoro-2-methyl-4-nitroaniline” can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Additionally, it can be synthesized by oxidation of primary amines .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-methyl-4-nitroaniline” consists of a benzene ring with a fluorine atom attached at the fifth position, a methyl group at the second position, and a nitro group at the fourth position .
Chemical Reactions Analysis
“5-Fluoro-2-methyl-4-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .
Scientific Research Applications
1. Detection of 4-Nitroaniline in Water
- Application Summary : A novel molecularly imprinted fluorescent sensor was developed for the determination of 4-nitroaniline (4-NA) in water . This sensor was synthesized via free radical polymerization with a fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker, and 2,2′-azo (bisisobutyronitrile) as the initiator .
- Methods of Application : The fluorescent sensor was characterized through Fourier transform infrared, scanning electron microscopy, Brunauer–Emmett–Teller analysis, and fluorescence spectrophotometry .
- Results : The fluorescent sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA, with good linear relationships of 2.67–10,000 nM . The practical applicability of the fluorescence sensor in detecting 4-NA in industrial wastewater and spiked environmental water was demonstrated, and a satisfactory result was obtained .
2. Synthesis of 3-Chloro-5-Methylphenyl Isocyanate
- Application Summary : 2-Methyl-4-nitroaniline was used as the starting reagent in the synthesis of 3-chloro-5-methylphenyl isocyanate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
3. Preparation of In-Plane Aligned Nanofibers
- Application Summary : 2-Methyl-4-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
4. Synthesis of Bioactive Molecules
- Application Summary : 4-fluoro-2-Methoxy-5-nitroaniline can be used as an intermediate in organic synthesis and biochemical synthesis, and it is used in the preparation and production of pharmaceutical and bioactive molecules .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
5. Synthesis of Pharmaceutical Compounds
- Application Summary : 4-Fluoro-2-Methoxy-5-nitroaniline possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry. These properties allow it to be used as an intermediate in the synthesis of pharmaceutical compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
6. Preparation of Polycrystalline Thin Films
- Application Summary : 2-Methyl-4-nitroaniline was used to deposit polycrystalline thin films on Ag, Cu, and Si by conventional and partially ionized beam deposition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
properties
IUPAC Name |
5-fluoro-2-methyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRYLRYVZYEYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630218 | |
Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-4-nitroaniline | |
CAS RN |
633327-50-1 | |
Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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